molecular formula C28H30N4O4S2 B15029077 ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate

ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate

Cat. No.: B15029077
M. Wt: 550.7 g/mol
InChI Key: AMRSEIYAOIUAIL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate is a complex organic compound with a unique structure that includes multiple heteroatoms and rings

Preparation Methods

The synthesis of ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The exact molecular targets and pathways involved may vary and require further research to fully elucidate.

Comparison with Similar Compounds

Ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate can be compared with other similar compounds that have analogous structures or functional groups. Some similar compounds include those with morpholine or phenylacetate groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may differ from those of related compounds.

Properties

Molecular Formula

C28H30N4O4S2

Molecular Weight

550.7 g/mol

IUPAC Name

ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate

InChI

InChI=1S/C28H30N4O4S2/c1-4-35-27(33)22(17-8-6-5-7-9-17)37-26-23-21(29-16-30-26)20-18-14-28(2,3)36-15-19(18)24(31-25(20)38-23)32-10-12-34-13-11-32/h5-9,16,22H,4,10-15H2,1-3H3

InChI Key

AMRSEIYAOIUAIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6

Origin of Product

United States

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